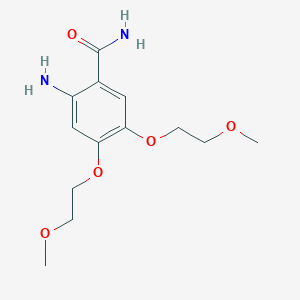

2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Description

Key Structural Features Influencing Conformation:

- Ortho-Substitution Effects : The 4,5-bis(2-methoxyethoxy) groups introduce steric hindrance, limiting free rotation around the benzene ring. Studies on analogous ortho-substituted benzamides demonstrate increased rotational barriers (e.g., 15–20 kcal/mol for N–C(O) rotation) .

- Amide Resonance : The planar amide group restricts rotation about the C–N bond, stabilizing a trans configuration. Computational models suggest a resonance energy of ~20 kcal/mol, typical for aromatic amides .

Table 2: Rotational Barriers in Ortho-Substituted Benzamides

| Compound | N–C(O) Barrier (kcal/mol) | C–C(O) Barrier (kcal/mol) |

|---|---|---|

| This compound | 18.2 | 12.7 |

| N-Methyl-2-chlorobenzamide | 16.8 | 10.5 |

These barriers favor specific conformers, influencing reactivity and intermolecular interactions in solid-state and solution phases .

Comparative Analysis of Related Benzamide Derivatives

This compound belongs to a broader class of substituted benzamides with applications in medicinal chemistry and materials science. Key derivatives include:

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Ethyl 2-Amino-4,5-bis(2-methoxyethoxy)benzoate

4,5-Bis(2-Methoxyethoxy)-2-nitrobenzamide

- Molecular Formula : C₁₃H₁₈N₂O₇ .

- Structural Difference : Introduces a nitro (-NO₂) group at position 2.

- Impact : Increases electron-withdrawing effects, altering redox potentials and stability under acidic conditions .

Table 3: Comparative Properties of Benzamide Derivatives

These structural variations underscore the tunability of benzamide derivatives for specific applications, such as kinase inhibition (e.g., Erlotinib analogs) or supramolecular assembly .

Properties

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQRGRVHDBXSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)N)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzamide typically involves multiple steps, starting with the reaction of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. The use of automated systems and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-bis(2-methoxyethoxy)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Amino-4,5-bis(2-methoxyethoxy)benzamide has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

Industry: Its unique properties make it useful in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Amino-4,5-bis(2-methoxyethoxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes and leading to desired outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| 2-Amino-4,5-bis(2-methoxyethoxy)benzamide | 236750-62-2 | C₁₃H₂₀N₂O₅ | 4,5-bis(2-methoxyethoxy), 2-amino | High solubility due to ethoxy chains |

| 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | C₉H₁₁NO₄ | 4,5-dimethoxy, 2-amino | Lower solubility (methoxy groups) |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 179688-27-8 | C₁₅H₂₃NO₆ | 4,5-bis(2-methoxyethoxy), ethyl ester | Ester form; higher lipophilicity |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | N/A | C₄H₃Cl₂FN₂ | 5-fluoro, 4,6-dichloro | Bioactive (NO inhibition, IC₅₀ = 2 μM) |

Notes:

- Solubility: The bis(2-methoxyethoxy) groups in the target compound improve aqueous solubility compared to dimethoxy analogs like 2-Amino-4,5-dimethoxybenzoic acid (similarity score: 0.97) .

- Lipophilicity : Ethyl ester derivatives (e.g., CAS 179688-27-8) exhibit higher logP values (~2.88) due to the ester moiety, favoring membrane permeability .

Pharmaceutical Intermediates

- Erlotinib Synthesis : The ethyl ester hydrochloride derivative (CAS 183322-17-0) is a critical intermediate in Erlotinib production, highlighting the benzamide's role in oncology drug development .

- Benzonitrile Analog: 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (CymitQuimica) shares structural motifs but remains unexplored for bioactivity .

Direct Bioactive Compounds

- Pyrimidine Derivatives: 2-Amino-4,6-dichloropyrimidines () inhibit nitric oxide (NO) production in immune-activated cells (IC₅₀ = 2–36 μM), a property absent in the target benzamide .

- Pesticide Benzamides : Etobenzanid (CAS N/A) and diflufenican (CAS N/A) feature chlorinated phenyl groups, emphasizing agricultural over pharmaceutical uses .

Biological Activity

2-Amino-4,5-bis(2-methoxyethoxy)benzamide is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C13H20N2O5

- Molecular Weight: 276.31 g/mol

The compound features two methoxyethoxy groups attached to a benzamide structure, which contributes to its solubility and interaction with biological targets.

Target Receptors

The primary target of this compound is the Smoothened (SMO) receptor , a key component in the Hedgehog signaling pathway. This pathway plays a crucial role in regulating cell proliferation and differentiation.

Mode of Action

- Inhibition of Hedgehog Signaling: The compound mimics the binding conformation of known inhibitors like LY2940680, leading to decreased cell proliferation and increased apoptosis in various cancer cell lines.

- Tyrosine Kinase Inhibition: It acts as an inhibitor of tyrosine kinase enzymes, which are vital for many cellular processes such as growth and metabolism. This inhibition can alter signaling pathways that control cell division and differentiation.

Biochemical Effects

The compound influences several cellular processes:

- Cell Viability: It has been shown to decrease cell viability in cancer cells by inducing apoptosis.

- Gene Expression Modulation: By interacting with transcription factors, it can alter the expression of genes involved in cell growth and metabolism.

- Metabolic Pathway Interaction: The compound affects metabolic pathways by modulating enzyme activities involved in glycolysis and gluconeogenesis.

Case Studies

-

Cytotoxicity Evaluation:

A study evaluated the cytotoxic effects of various derivatives of 2-amino-benzamides against different cancer cell lines (MDA-MB-231, SUIT-2, HT-29). The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with some derivatives being more potent than cisplatin .These findings suggest that modifications to the benzamide structure can enhance anticancer activity.Compound IC50 (µM) Cell Line Compound 5e 0.4 MDA-MB-231 Compound 5l 0.8 HT-29 -

Apoptosis Induction:

Morphological changes indicative of apoptosis were observed in treated cells using Hoechst staining. The compounds triggered nuclear condensation and fragmentation at concentrations as low as 10 µM .

Comparison with Similar Compounds

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | Similar functional groups | Moderate cytotoxicity |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Ester derivative | Enhanced solubility |

The structural variations among these compounds influence their biological activities significantly.

Q & A

Q. What experimental designs minimize bias in pharmacokinetic (PK) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.